Chemical structure and properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Chemical structure and properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Foreword: Navigating the Known and the Inferred
In the landscape of chemical research and drug development, our understanding of a molecule is often a mosaic of direct experimental evidence and well-reasoned extrapolation from closely related structures. This guide is dedicated to 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a compound of interest for its potential applications in medicinal and agricultural chemistry. While direct, peer-reviewed experimental data on this specific molecule is not extensively available in the public domain, this document serves as a comprehensive technical guide by integrating foundational chemical principles, data from its key precursors, and detailed characterization of structurally analogous compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding, synthesizing, and characterizing this pyrazole derivative, while maintaining the highest standards of scientific integrity by clearly delineating between established data and scientifically informed projections.
Molecular Architecture and Physicochemical Profile
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a heterocyclic compound featuring a central 3,5-dimethyl-1H-pyrazole ring, which is a prevalent scaffold in pharmacologically active molecules due to its diverse biological activities.[1] The pyrazole core is substituted at the 4-position with an acetamide linker bearing a reactive chlorine atom. This chloroacetamide moiety is a key functional group, often employed as an alkylating agent in the synthesis of more complex molecules.
Chemical Structure
The structural representation of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is crucial for understanding its reactivity and interactions.
Figure 1: Chemical structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Physicochemical Properties
While experimental data for the target molecule is limited, its fundamental properties can be predicted using computational models. These predictions, available from databases such as PubChem, offer valuable initial insights.[2]
| Property | Value (Predicted) | Source |
| Molecular Formula | C₇H₁₀ClN₃O | [2] |
| Molecular Weight | 187.63 g/mol | [2] |
| Monoisotopic Mass | 187.05124 Da | [2] |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 187.051241 Da | [2] |
Synthesis and Experimental Protocol
The synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide follows a well-established pathway in organic chemistry: the acylation of a primary amine. The key starting material is 4-amino-3,5-dimethyl-1H-pyrazole, which is reacted with chloroacetyl chloride.
Synthesis of the Precursor: 4-amino-3,5-dimethyl-1H-pyrazole
The precursor, 4-amino-3,5-dimethyl-1H-pyrazole, is a critical building block. Its synthesis has been reported through various methods, including the reduction of azo compounds.[3]
Physicochemical Properties of 4-amino-3,5-dimethyl-1H-pyrazole:
| Property | Value (Experimental/Reported) | Source |
| CAS Number | 5272-86-6 | [4] |
| Molecular Formula | C₅H₉N₃ | [4] |
| Molecular Weight | 111.15 g/mol | [4] |
| Melting Point | 209 °C | [3] |
| Appearance | White to cream to pale brown crystals or powder | [5] |
Spectroscopic Data for 4-amino-3,5-dimethyl-1H-pyrazole:
-
¹H-NMR (DMSO-d₆, δ ppm): 2.10 (s, 6H, pyrazole 3,5-dimethyl), 3.30 (s, 2H, NH₂), 11.40 (s, 1H, pyrazole NH).[3]
-
IR (KBr, cm⁻¹): 3347, 3163 (N-H), 2882 (C-H).[3]
Representative Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
The following protocol is a representative procedure based on established methods for the N-acylation of aminopyrazoles.[1][6]
Reaction Scheme:
Figure 2: Synthesis workflow for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.
-
Base: A base, such as triethylamine, is required to neutralize the hydrochloric acid (HCl) by-product of the acylation reaction, driving the reaction to completion.
-
Low Temperature: The initial cooling of the reaction mixture is necessary to control the exothermic nature of the acylation reaction and to minimize potential side reactions.
Spectroscopic and Structural Characterization (Based on Analogous Compounds)
| Spectroscopic Data (Analog) | Key Features and Interpretation |
| ¹H-NMR | The ¹H-NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring (around 2.0-2.5 ppm), a singlet for the methylene protons of the chloroacetyl group (around 4.0-4.5 ppm), and signals for the amide and pyrazole NH protons (which may be broad and exchangeable with D₂O). |
| ¹³C-NMR | The ¹³C-NMR spectrum should reveal signals for the methyl carbons, the pyrazole ring carbons, the methylene carbon of the chloroacetyl group, and the carbonyl carbon of the amide. |
| FT-IR (cm⁻¹) | Expected characteristic absorption bands include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), a strong C=O stretching of the amide (amide I band, around 1650-1680 cm⁻¹), and N-H bending (amide II band, around 1550-1600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
Potential Applications and Future Directions
The structural motifs present in 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide suggest its potential utility in several areas of chemical and pharmaceutical research:
-
Intermediate for Drug Discovery: The reactive chloroacetyl group makes this compound an excellent intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]
-
Agrochemical Research: Similar to its applications in pharmaceuticals, the pyrazole core is also a key component in many modern herbicides and insecticides. The title compound could serve as a building block for the development of new agrochemicals.
-
Material Science: The ability of the pyrazole ring to coordinate with metal ions suggests potential applications in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).
Further research is warranted to fully elucidate the chemical and biological properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This would involve its definitive synthesis and thorough characterization using modern analytical techniques, followed by screening for various biological activities.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. By leveraging data from its precursors and structurally similar compounds, we have constructed a detailed and scientifically grounded resource for researchers. While the absence of direct experimental data for the title compound necessitates a degree of scientific inference, this guide offers a solid foundation for future investigations into this promising molecule. The protocols and data presented herein are intended to empower scientists in their efforts to synthesize, characterize, and explore the potential applications of this and related pyrazole derivatives.
References
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CAS NO. 436100-01-5 | 2-CHLORO-N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE. (n.d.). Local Pharma Guide. Retrieved March 10, 2026, from [Link]
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PubChem. (n.d.). 2-chloro-n-(3,5-dimethyl-1-phenyl-1h-pyrazol-4-yl)acetamide. Retrieved March 10, 2026, from [Link]
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Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]
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PubChem. (n.d.). 4-Amino-3,5-dimethylpyrazole. Retrieved March 10, 2026, from [Link]
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Zhang, L., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Al-Obaidi, A. S. M., et al. (2019). Synthesis and Characterization of Some Metal Complexes of [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H- pyrazol-4-ylcarbamothioyl)acetamide] (L).
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